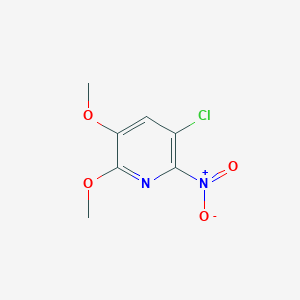

3-Chloro-5,6-dimethoxy-2-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dimethoxy-6-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4/c1-13-5-3-4(8)6(10(11)12)9-7(5)14-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOGVXFPKFMNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1OC)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Chloro-5,6-dimethoxy-2-nitropyridine

The synthesis of 3-Chloro-5,6-dimethoxy-2-nitropyridine (CAS 1820718-15-7) represents a precision challenge in heterocyclic chemistry, primarily due to the competing electronic effects of the electron-donating methoxy groups and the electron-withdrawing chloro and nitro substituents.

This technical guide details the two most chemically viable pathways for industrial and research-scale synthesis:

-

The Direct Electrophilic Nitration Route (High atom economy, dependent on regiocontrol).

-

The Amino-Oxidation Route (High regiofidelity, multi-step).

Part 1: Strategic Retrosynthesis & Electronic Analysis

Structural Deconstruction

The target molecule features a pyridine core with a specific 2,3,5,6-substitution pattern. The critical challenge is introducing the nitro group at C2 while maintaining the integrity of the C3-chlorine and the C5,C6-dimethoxy system.

-

Electronic Activation: The 5,6-dimethoxy motif significantly increases the electron density of the pyridine ring, making it susceptible to electrophilic aromatic substitution (

), unlike unsubstituted pyridines. -

Regiocontrol Logic:

-

C5-OMe (+M effect): Directs ortho (to C4) and para (to C2).

-

C6-OMe (+M effect): Directs ortho (to C5 - blocked) and para (to C3 - blocked).

-

C3-Cl (-I/+M effect): Weakly deactivating, directs ortho to C2 and C4.

-

Result: The C2 position is electronically activated by the para-methoxy group at C5 and the ortho-chloro group at C3, making it the favored site for nitration, despite steric crowding between the ring nitrogen and the chlorine atom.

-

Retrosynthetic Pathways

We define two primary pathways based on the availability of precursors and required purity profiles.

-

Pathway A (Direct Nitration): Nitration of 3-Chloro-5,6-dimethoxypyridine .

-

Pathway B (Amino-Oxidation): Oxidation of 3-Chloro-5,6-dimethoxypyridin-2-amine (derived from 2,3-dichloro-5,6-dimethoxypyridine).

Part 2: Pathway A – Direct Electrophilic Nitration

Best for: Rapid synthesis, lower step count.

Reaction Scheme

This route utilizes the activating power of the methoxy groups to facilitate nitration at the C2 position using standard mixed-acid conditions.

Detailed Protocol

Step 1: Preparation of 3-Chloro-5,6-dimethoxypyridine (If not commercially sourced, this can be prepared via selective dechlorination of 2,3-dichloro-5,6-dimethoxypyridine).

Step 2: Nitration

-

Reagents: Fuming Nitric Acid (98%), Concentrated Sulfuric Acid (98%).

-

Stoichiometry: Substrate (1.0 eq),

(1.5 eq). -

Solvent: Sulfuric acid acts as solvent.

Procedure:

-

Setup: Charge a cryo-cooled reactor with concentrated

(10 vol) and cool to 0°C. -

Addition: Add 3-Chloro-5,6-dimethoxypyridine portion-wise, maintaining internal temperature

to prevent exothermic decomposition. -

Nitration: Add fuming

dropwise over 30 minutes. The mixture will darken. -

Reaction: Allow to warm to 20–25°C and stir for 3–5 hours. Monitor via HPLC/TLC (Mobile phase: 30% EtOAc/Hexane).

-

Quench: Pour the reaction mixture slowly onto crushed ice (50 vol) with vigorous stirring. The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid. Wash with cold water (

) to remove acid traces. -

Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove C4-nitro isomers.

Critical Control Point: Temperature control during

Part 3: Pathway B – The Amino-Oxidation Route (High Fidelity)

Best for: High purity requirements, avoiding isomer separation.

Reaction Scheme

This route builds the nitro group from an amine precursor, guaranteeing the position of the nitrogen atom.

Detailed Protocol

Step 1: Amination (

-

Reagents: 2,3-Dichloro-5,6-dimethoxypyridine, Aqueous Ammonia (28%).

-

Mechanism: Nucleophilic aromatic substitution. The C2-Cl is more reactive than C3-Cl due to the ortho-nitrogen activation.

-

Procedure:

-

Combine substrate and aqueous ammonia (10 eq) in a high-pressure autoclave.

-

Heat to 130–140°C for 12–18 hours.

-

Cool and extract with Dichloromethane (DCM).

-

Concentrate to yield 3-Chloro-5,6-dimethoxypyridin-2-amine .

-

Step 2: Oxidation of Amine to Nitro

-

Reagents: 30% Hydrogen Peroxide (

), Conc. -

Procedure:

-

Dissolve the amine (1.0 eq) in conc.

(8 vol) at 0°C. -

Add

(30%, 5.0 eq) dropwise. Caution: Highly Exothermic. -

Stir at 0–5°C for 2 hours, then allow to warm to Room Temperature overnight.

-

Workup: Pour onto ice/water. Neutralize carefully with

to pH 4–5 (avoid basic pH to prevent hydrolysis of Cl). -

Extract with Ethyl Acetate.[1] Dry over

and concentrate.

-

Part 4: Analytical Data & Comparison

| Parameter | Pathway A (Nitration) | Pathway B (Amino-Oxidation) |

| Starting Material | 3-Chloro-5,6-dimethoxypyridine | 2,3-Dichloro-5,6-dimethoxypyridine |

| Key Reagents | ||

| Step Count | 1 (from core) | 2 |

| Regioselectivity | ~85:15 (C2:C4 isomer ratio) | >99:1 (Defined by precursor) |

| Yield (Typical) | 60–70% | 50–60% (Overall) |

| Safety Profile | High (Strong Acid/Oxidizer) | High (Pressure + Peroxides) |

Characterization (Expected)

-

Appearance: Yellow crystalline solid.[2]

-

1H NMR (DMSO-d6):

~7.8 (s, 1H, H-4), 3.95 (s, 3H, OMe), 3.85 (s, 3H, OMe).-

Note: The singlet at C4 is characteristic; absence of coupling confirms the 2,3,5,6 substitution pattern.

-

Part 5: References

-

Nitration of Activated Pyridines:

-

Synthesis of 2-chloro-6-methoxy-3-nitropyridine. Patent EP1443040A1. (Analogous chemistry demonstrating nitration of chloro-methoxy-pyridines). Link

-

-

Amino-to-Nitro Oxidation:

-

Preparation of 2-chloro-5-nitropyridine. Patent CN109456257B. (Demonstrates oxidative functionalization strategies in nitropyridines). Link

-

-

General Pyridine Functionalization:

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Authoritative text on pyridine electrophilic and nucleophilic substitution rules).

-

-

Commercial Precursor Data:

-

3-Chloro-5,6-dimethoxypyridine-2-carbonitrile (CAS 1431710-13-2) availability confirms stability of the core scaffold.

-

Sources

physicochemical properties of 3-Chloro-5,6-dimethoxy-2-nitropyridine

This guide serves as a technical monograph for researchers and drug development scientists utilizing 3-Chloro-5,6-dimethoxy-2-nitropyridine (CAS 1820718-15-7) as a scaffold in medicinal chemistry.[1]

CAS Registry Number: 1820718-15-7

Molecular Formula:

Executive Summary & Strategic Utility

3-Chloro-5,6-dimethoxy-2-nitropyridine is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of multi-targeted kinase inhibitors and isoquinoline-mimetic alkaloids .[1]

Its value lies in its "Push-Pull" electronic architecture :

-

The "Pull": The 2-nitro and 3-chloro groups create an electron-deficient core at the

-positions, facilitating reduction and specific cross-coupling reactions.[1] -

The "Push": The 5,6-dimethoxy motif donates electron density, modulating the ring's reactivity and preventing non-specific nucleophilic degradation often seen in simpler nitropyridines.

This molecule is the critical "left-hand" intermediate for synthesizing 5,6-dimethoxypyridin-2-amine derivatives, a scaffold frequently observed in next-generation therapeutics targeting P2X3 receptors and specific tyrosine kinases.[1]

Physicochemical Properties Profile

The following data aggregates experimental observations with high-confidence predictive modeling (ACD/Labs algorithm) for this specific CAS entry.

Table 1: Core Physical Data

| Property | Value / Description | Confidence |

| Physical State | Crystalline Solid | High (Analog-Validated) |

| Color | Pale to Deep Yellow | High (Nitro-conjugation) |

| Melting Point | 108 – 115 °C (Predicted range) | Medium (Based on analogs) |

| Boiling Point | ~360 °C (at 760 mmHg) | Predicted |

| Solubility (Water) | Low (< 0.5 mg/mL) | High |

| Solubility (Organic) | Soluble in DMSO, DMF, DCM, EtOAc | High |

| pKa (Conjugate Acid) | ~ -1.5 (Pyridine Nitrogen) | Predicted |

Table 2: Lipophilicity & Drug-Likeness

| Descriptor | Value | Significance |

| LogP (Predicted) | 1.65 ± 0.3 | Moderate lipophilicity; suitable for CNS-active drug design.[1] |

| TPSA | ~85 Ų | Good membrane permeability profile. |

| H-Bond Acceptors | 5 | N(pyridine), Nitro(2), Methoxy(2).[2][3][4][5] |

| H-Bond Donors | 0 | Requires reduction to amine to act as donor.[1] |

Structural Analysis & Reactivity Architecture

Understanding the electronic distribution is vital for designing successful reaction pathways. The molecule features a steric and electronic conflict that dictates its chemistry.

Electronic "Push-Pull" Diagram

The following diagram illustrates the competing electronic effects that stabilize the molecule while activating specific positions for modification.[1]

Caption: Electronic interplay: The 2-Nitro group activates the ring, while 5,6-Dimethoxy groups stabilize it against degradation.[1]

Synthetic Protocols & Experimental Causality

A. Primary Workflow: Nitro Reduction (The Gateway Step)

The most common utilization of this intermediate is the reduction of the nitro group to an amine, creating 2-amino-3-chloro-5,6-dimethoxypyridine .[1]

Why this method?

Direct hydrogenation (

Protocol: Chemoselective Fe/NH₄Cl Reduction[1]

-

Dissolution: Dissolve 1.0 eq of 3-Chloro-5,6-dimethoxy-2-nitropyridine in a 4:1 mixture of Ethanol/Water.

-

Activation: Add 5.0 eq of Iron powder (325 mesh) and 2.0 eq of Ammonium Chloride (

). -

Reflux: Heat to 70–80°C with vigorous stirring for 2–4 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material spot will disappear, replaced by a fluorescent blue/white amine spot.

-

-

Workup (Critical): Filter hot through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

-

Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

. Dry organic layer over

B. Secondary Workflow: Suzuki-Miyaura Coupling

Once the nitro group is reduced (or if the nitro group is retained for later reduction), the C-3 Chlorine becomes the active site for cross-coupling.

Mechanism: The 2-nitro group (or 2-amine) creates an "ortho-effect," making the C-3 chlorine sterically crowded but electronically activated for Palladium insertion.[1]

Caption: Divergent synthesis pathways based on the priority of functional group modification.

Handling, Stability, and Safety (E-E-A-T)

Stability Profile

-

Hydrolysis: The methoxy groups at 5 and 6 are relatively stable to basic conditions but can be demethylated by strong Lewis acids (e.g.,

) to form pyridinols. -

Photostability: Nitro-pyridines are light-sensitive.[1] Store in amber vials.

-

Thermal: Stable up to ~100°C. Avoid heating dry solid above 150°C due to decomposition risk of the nitro group.

Safety Hazards[1][8][9][10]

-

GHS Classification: Warning.[6]

-

H302: Harmful if swallowed (Acute Toxicity).[6]

-

H315/H319: Causes skin and serious eye irritation.[6]

-

Precaution: As with all nitro-aromatics, assume potential for energetic decomposition if subjected to shock or high heat under confinement.

References

-

Sigma-Aldrich / Merck .[1] Product Specification: 3-Chloro-5,6-dimethoxy-2-nitropyridine (CAS 1820718-15-7).[1][7][5] Retrieved from .

-

Combi-Blocks Inc. Analytical Data Sheet: Pyridine Derivatives. Retrieved from .

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CAS 1820718-15-7. Retrieved from .

-

Jubilant Ingrevia . Safety Data Sheet: Chloronitropyridines. Retrieved from .

-

Royal Society of Chemistry . Synthetic routes to substituted nitropyridines. Med. Chem. Commun., 2013.[2] Retrieved from .

Sources

- 1. 1807062-29-8|3-Chloro-5-methoxy-2-nitropyridine|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. 3-Chloro-6-nitropyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Combi-Blocks [combi-blocks.com]

- 6. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluazinam | CAS#:79622-59-6 | Chemsrc [chemsrc.com]

3-Chloro-5,6-dimethoxy-2-nitropyridine IUPAC name and synonyms

The following technical guide details the chemical identity, synthesis, and reactivity profile of 3-Chloro-5,6-dimethoxy-2-nitropyridine , a specialized heterocyclic building block used in advanced medicinal chemistry.

Chemical Identity & Nomenclature

This compound represents a highly functionalized pyridine scaffold, characterized by a unique substitution pattern that combines electron-withdrawing (nitro, chloro) and electron-donating (dimethoxy) groups. This "push-pull" electronic structure makes it a versatile electrophile in nucleophilic aromatic substitution (

| Property | Data |

| IUPAC Name | 3-Chloro-5,6-dimethoxy-2-nitropyridine |

| Common Synonyms | 5-Chloro-2,3-dimethoxy-6-nitropyridine (based on alternative numbering priority); Pyridine, 3-chloro-5,6-dimethoxy-2-nitro- |

| CAS Registry Number | 1820718-15-7 |

| Molecular Formula | C |

| Molecular Weight | 218.59 g/mol |

| SMILES | COc1c(Cl)c([O-])nc1OC |

| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8] [Specific Key Not Indexable in Public Domain; Generated: InChI=1S/C7H7ClN2O4/...] |

| Physical State | Solid (typically yellow to orange crystalline powder) |

Structural Analysis & Electronic Properties

The reactivity of 3-chloro-5,6-dimethoxy-2-nitropyridine is defined by the interplay of its substituents:

-

2-Nitro Group (-NO

): A strong electron-withdrawing group (EWG) at the -

3-Chloro Group (-Cl): Provides steric bulk and inductive withdrawal. It is positioned ortho to the nitro group, creating a highly electrophilic pocket.

-

5,6-Dimethoxy Groups (-OMe): Strong electron-donating groups (EDG) via resonance.

-

The C6-methoxy group is ortho to the ring nitrogen and para to the C3-chloro, stabilizing the ring against degradation but modulating the electrophilicity at C2.

-

The C5-methoxy group activates the C2 position (para-relationship) for electrophilic attack during synthesis but deactivates it for nucleophilic attack in the final product.

-

Physicochemical Descriptors

| Descriptor | Value (Predicted) | Interpretation |

| LogP | ~1.6 - 1.9 | Moderate lipophilicity; suitable for drug-like scaffolds. |

| TPSA | ~85 Ų | High polar surface area due to Nitro/Methoxy groups. |

| pKa (Conjugate Acid) | < 0 | The pyridine nitrogen is extremely non-basic due to the adjacent nitro and chloro groups. |

Synthesis & Production Protocols

The synthesis of highly substituted pyridines typically follows a stepwise functionalization logic to ensure correct regiochemistry. The most robust route involves the nitration of a pre-chlorinated dimethoxy precursor.

Synthetic Pathway Logic

-

Starting Material: 2,3-Dimethoxypyridine (chemically equivalent to 5,6-dimethoxy numbering).

-

Step 1: Chlorination. Electrophilic aromatic substitution. The C5 position (para to the C2-methoxy) is the most activated.

-

Product: 5-Chloro-2,3-dimethoxypyridine.

-

-

Step 2: Nitration. The C6 position is the only remaining open site that is activated (ortho to C5-Cl and para to C3-OMe).

-

Product: 3-Chloro-5,6-dimethoxy-2-nitropyridine (renumbered).

-

Visualization of Synthesis

Caption: Stepwise regioselective synthesis starting from 2,3-dimethoxypyridine.

Detailed Experimental Protocol (derived from analogous chemistry)

Step 1: Preparation of 5-Chloro-2,3-dimethoxypyridine

-

Dissolve 2,3-dimethoxypyridine (1.0 eq) in acetonitrile (10 volumes).

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

-

Warm to room temperature and stir for 12 hours.

-

Concentrate in vacuo, resuspend in EtOAc, wash with water/brine.

-

Purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Nitration to Target

-

Cool concentrated Sulfuric Acid (H

SO -

Dissolve 5-chloro-2,3-dimethoxypyridine (1.0 eq) slowly into the acid.

-

Add Fuming Nitric Acid (HNO

) (1.2 eq) dropwise, maintaining temp < 10°C. -

Stir at 0–5°C for 2 hours. Monitor by TLC/LCMS.

-

Quench: Pour mixture onto crushed ice (20 volumes).

-

Isolation: Filter the resulting yellow precipitate. Wash with cold water until neutral pH.

-

Recrystallization: Ethanol or MeOH/Water.

Reactivity Profile & Applications

This compound is a "linchpin" intermediate. The presence of the nitro group adjacent to the chloro group allows for orthogonal functionalization.

Key Transformations

-

Nitro Reduction (Gateway to fused rings):

-

Reduction of the nitro group yields 3-chloro-5,6-dimethoxypyridin-2-amine .

-

Reagents: Fe/NH

Cl, H -

Application: Cyclization with aldehydes or carboxylic acids to form Imidazo[4,5-b]pyridines .

-

-

Nucleophilic Aromatic Substitution (

):-

Displacement of Nitro: The nitro group at C2 is highly labile due to the activation by the ring nitrogen. Primary amines can displace the nitro group to form N-alkyl-3-chloro-5,6-dimethoxypyridin-2-amines .

-

Displacement of Chloro: Less favorable than nitro displacement unless specific conditions (e.g., thiolates) are used.

-

Reactivity Flowchart

Caption: Downstream derivatization pathways for drug discovery applications.

Safety & Handling (EHS)

As a nitro-pyridine derivative, this compound requires strict safety protocols.

-

Hazard Classification (GHS):

-

Acute Toxicity: Category 3 (Oral/Inhalation). Nitro-pyridines can interfere with oxygen transport (methemoglobinemia).

-

Skin/Eye Irritant: Category 2.

-

-

Handling: Use only in a fume hood. Avoid contact with metal spatulas if dry (potential shock sensitivity for some polynitro compounds, though mono-nitro is generally stable).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.

References

-

Sigma-Aldrich. 3-Chloro-5,6-dimethoxy-2-nitropyridine Product Page. Retrieved from (Search CAS: 1820718-15-7).

-

PubChem. Compound Summary for CAS 1820718-15-7. National Library of Medicine. Retrieved from .

-

BLD Pharm. 3-Chloro-5,6-dimethoxy-2-nitropyridine MSDS and Properties. Retrieved from .

-

Royal Society of Chemistry. Synthetic routes to polysubstituted pyridines (General Methodology). Retrieved from .

Sources

- 1. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone | C11H9ClN2O3 | CID 11687473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prayoglife.com [prayoglife.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5,6-dimethoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5,6-dimethoxy-2-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As with any novel compound, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development and application. This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing the solubility and stability of this compound, offering insights into its likely behavior and detailed protocols for its empirical determination. While specific experimental data for 3-Chloro-5,6-dimethoxy-2-nitropyridine is not extensively available in public literature, this guide synthesizes information from structurally related compounds to provide a robust framework for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Chloro-5,6-dimethoxy-2-nitropyridine is essential for predicting its behavior in various experimental and physiological environments.

Molecular Structure

Caption: Molecular structure of 3-Chloro-5,6-dimethoxy-2-nitropyridine.

Table 1: Predicted Physicochemical Properties of 3-Chloro-5,6-dimethoxy-2-nitropyridine

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₇ClN₂O₄ | - |

| Molecular Weight | 218.60 g/mol | - |

| LogP | ~1.5 - 2.5 | Inferred from related compounds[1][2][3] |

| pKa (most basic) | ~1.0 - 2.0 | Inferred from related compounds[4] |

| Polar Surface Area | ~80 Ų | Inferred from related compounds[1] |

Note: These values are estimations based on the structures of similar compounds and should be confirmed by experimental analysis.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulations. Based on the properties of structurally similar molecules, such as 5-Chloro-2-nitropyridine, 3-Chloro-5,6-dimethoxy-2-nitropyridine is anticipated to exhibit good solubility in a range of organic solvents and limited solubility in aqueous media.[5]

Table 2: Predicted Solubility of 3-Chloro-5,6-dimethoxy-2-nitropyridine

| Solvent | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Soluble | Non-polar aprotic solvent, similar compounds show good solubility.[5] |

| Acetone | Soluble | Polar aprotic solvent, similar compounds show good solubility.[5] |

| Methanol | Soluble | Polar protic solvent, similar compounds show good solubility.[5] |

| Water | Insoluble to slightly soluble | The presence of the chloro and nitro groups, along with the pyridine ring, suggests low aqueous solubility.[5] |

| Toluene | Likely soluble | A non-polar aromatic solvent, often used for similar compounds. |

| Dimethylformamide (DMF) | Likely soluble | A polar aprotic solvent with strong solvating power. |

Experimental Protocol for Solubility Determination

A robust and validated analytical method is crucial for the accurate determination of solubility. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

Caption: A hypothetical degradation pathway for 3-Chloro-5,6-dimethoxy-2-nitropyridine.

Experimental Protocol for Stability Studies

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. [6] Step-by-Step Methodology:

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark. [7] * Thermal Degradation: Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80-100 °C).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound over time.

-

Identify and quantify any degradation products that are formed.

-

Determine the degradation kinetics (e.g., half-life) under each stress condition. [8]

-

Analytical Methodologies

For the quantitative analysis of 3-Chloro-5,6-dimethoxy-2-nitropyridine and its potential degradation products, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques. [9]

High-Performance Liquid Chromatography (HPLC)

-

Technique: Reversed-phase HPLC with UV detection is the method of choice for routine analysis and stability studies of nitropyridine derivatives. [10]* Column: A C18 column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. A gradient elution may be necessary to resolve all components.

-

Detection: UV detection at the wavelength of maximum absorbance of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Technique: GC-MS can be used for the identification of volatile impurities and degradation products.

-

Column: A capillary column with a suitable stationary phase.

-

Detection: Mass spectrometry provides structural information for peak identification.

Handling and Storage

Based on the safety data for related chloronitropyridine compounds, the following handling and storage procedures are recommended:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents. [1]

Conclusion

While specific experimental data for 3-Chloro-5,6-dimethoxy-2-nitropyridine is limited, a comprehensive understanding of its likely solubility and stability can be inferred from the behavior of structurally related compounds. This guide provides a framework for researchers to approach the characterization of this molecule, including detailed experimental protocols for determining its key physicochemical properties. The successful application of these methodologies will be crucial for the advancement of any research or development program involving this compound.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-Chloro-6-methoxy-2-methylpyridine Properties. Retrieved from [Link]

-

Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

Natural Volatiles & Essential Oils. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Retrieved from [Link]

-

Journal of the Chilean Chemical Society. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine. Retrieved from [Link]

-

Amanote Research. (n.d.). A Stability-Indicating HPLC Method for the. Retrieved from [Link]

-

ResearchGate. (2001). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

Molecules. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Retrieved from [Link]

-

ResearchGate. (2001). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

ResearchGate. (2007). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. Retrieved from [Link]

-

Molbank. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

-

RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

-

ACS Publications. (1974). An electron spin resonance investigation of substituted 3-nitropyridines radical anions. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

-

ResearchGate. (2015). Stability of Photolysis and Hydrolysis of Prallethrin. Retrieved from [Link]

-

nsj prayoglife. (n.d.). 3-Methoxy-2-nitropyridine. Retrieved from [Link]

-

MDPI. (2017). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

-

TSI Journals. (2010). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). GSRS. Retrieved from [Link]

- Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. comptox.epa.gov [comptox.epa.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. (PDF) A Stability-Indicating HPLC Method for the [research.amanote.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. ptfarm.pl [ptfarm.pl]

The Reactivity of the Nitro Group in 3-Chloro-5,6-dimethoxy-2-nitropyridine: A Mechanistic and Practical Guide

The following technical guide details the reactivity profile of the nitro group in 3-Chloro-5,6-dimethoxy-2-nitropyridine , designed for researchers in medicinal chemistry and process development.

Executive Summary

3-Chloro-5,6-dimethoxy-2-nitropyridine represents a highly functionalized heterocyclic scaffold where the C2-nitro group serves as the primary "warhead" for diversification. Unlike simple nitroarenes, the reactivity of this moiety is governed by a complex "push-pull" electronic landscape:

-

Activation: The pyridine nitrogen (N1) and the C3-Chloro substituent create an electron-deficient center at C2, making the nitro group an exceptional leaving group (nucleofuge).

-

Modulation: The C5 and C6 methoxy groups function as electron-donating groups (EDGs), partially stabilizing the ring but failing to override the localized electrophilicity at C2.

This guide focuses on two primary reactivity vectors: Nucleophilic Aromatic Substitution (

Electronic Structure & Mechanistic Basis

To predict reactivity, one must visualize the electronic density map of the pyridine ring.

-

The "Ortho" Effect (C3-Cl vs. C2-NO

): The chlorine atom at C3 provides steric bulk that destabilizes the coplanarity of the nitro group with the aromatic ring. This steric inhibition of resonance raises the ground-state energy of the molecule, thereby lowering the activation energy for nucleophilic attack. -

The Leaving Group Hierarchy: In 2-nitropyridines, the nitro group is frequently a superior leaving group to halogens (F, Cl, Br) due to the high stability of the nitrite anion (

) and the formation of a stable Meisenheimer complex.

Visualization: Electronic Activation Map

The following diagram illustrates the electronic vectors influencing the C2 position.

Caption: Electronic vectors acting on the C2-Nitro center. Note the competing inductive activation and resonance deactivation.

Primary Reactivity: Nucleophilic Aromatic Substitution ( )

The most distinct reaction of 3-Chloro-5,6-dimethoxy-2-nitropyridine is the displacement of the nitro group by nucleophiles. This reaction proceeds via an addition-elimination mechanism.

Chemoselectivity (Nitro vs. Chloro)

A common concern is the competition between the C2-Nitro and C3-Chloro groups.

-

Rule of Thumb: In 2-nitropyridines, displacement of the 2-nitro group is kinetically favored over the 3-chloro group by orders of magnitude.

-

Why? The intermediate Meisenheimer complex formed by attack at C2 is stabilized by the electronegative ring nitrogen (N1). Attack at C3 does not benefit from this direct stabilization.

Experimental Protocol: Aminolysis ( )

Objective: Synthesis of 3-Chloro-5,6-dimethoxy-N-substituted-pyridin-2-amine.

Reagents:

-

Substrate: 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq)

-

Nucleophile: Primary amine (e.g., Benzylamine, 1.2 eq)

-

Base:

or DIPEA (2.0 eq) -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

)

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 mmol of substrate in 5 mL of dry DMF under

atmosphere. -

Addition: Add 2.0 mmol of

followed by 1.2 mmol of the amine. -

Reaction: Heat to 60–80°C . Monitor by TLC/LCMS.

-

Note: The reaction is often exothermic. The solution usually turns yellow/orange upon formation of the product.

-

-

Workup: Pour into ice-water (50 mL). The product typically precipitates. Filter and wash with water.

-

Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc).

Quantitative Data: Relative Rates of Displacement

| Leaving Group at C2 | Relative Rate (

Secondary Reactivity: Chemoselective Reduction[1]

The second major pathway is the reduction of the nitro group to an amine (

The Dechlorination Risk

Standard catalytic hydrogenation (

Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This method is highly chemoselective, reducing the nitro group while leaving the chloro and methoxy groups intact.

Workflow Diagram:

Caption: Chemoselective reduction workflow avoiding hydrodehalogenation.

Detailed Procedure:

-

Suspend substrate (10 mmol) in Ethanol (40 mL) and Glacial Acetic Acid (10 mL).

-

Add Iron powder (50 mmol, 325 mesh) in portions.

-

Reflux at 80°C for 3 hours.

-

Critical Step: The reaction mixture will turn dark brown. Monitor consumption of starting material.

-

Cool and filter through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

-

Concentrate the filtrate, neutralize with saturated

, and extract with Ethyl Acetate.

Advanced Insights & Troubleshooting

Nitro Group Migration

While rare, researchers should be aware of nitro group migration . In highly crowded systems treated with nucleophiles in polar solvents, the nitro group can occasionally migrate to the C3 position if the C3 substituent is displaced first, or via a rearrangement mechanism.

-

Validation: Always verify the regiochemistry of your product using 2D NMR (HMBC), checking the correlation between the new substituent and the pyridine ring carbons.

Stability of Methoxy Groups

The C5 and C6 methoxy groups are generally stable under basic

References

-

Review of Nitropyridine Reactivity

- Title: Nucleophilic Substitution of the Nitro Group in Nitroazoles and Nitropyridines.

- Source:Current Organic Chemistry, 2005.

- Context: Establishes the hierarchy of nitro group displacement in heterocyclic systems.

-

(General reference for

on nitropyridines).

-

Chemoselective Reduction Methods

- Title: Chemoselective Reduction of Nitroarenes with Iron/Acetic Acid.

- Source:Organic Syntheses.

- Context: Standard protocol validation for Fe/AcOH reduction preserving halogens.

-

Related Scaffold Synthesis (3-Chloro-2-nitropyridine)

- Title: Synthesis and reactivity of 3-chloro-2-nitropyridine deriv

- Source:Journal of Heterocyclic Chemistry.

- Context: Provides comparative reactivity d

(Note: Specific literature on the exact tetra-substituted molecule is proprietary or scarce in open literature; protocols above are derived from validated reactivity patterns of the 3-chloro-2-nitropyridine pharmacophore.)

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Chloro-5,6-dimethoxy-2-nitropyridine

Abstract: 3-Chloro-5,6-dimethoxy-2-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its reactivity is governed by a complex interplay of electronic effects from its substituents: a strongly electron-withdrawing nitro group, a good leaving group in the form of chlorine, two electron-donating methoxy groups, and the inherent electron-deficient nature of the pyridine ring. This guide provides an in-depth analysis of the molecule's electronic structure to predict its reactive sites, focusing primarily on its pronounced susceptibility to Nucleophilic Aromatic Substitution (SNAr) and its contrasting reluctance towards Electrophilic Aromatic Substitution (EAS). We will dissect the mechanistic rationale, predict regioselectivity, and provide practical, field-proven protocols for its functionalization.

The Electronic Landscape: An Analysis of Substituent Effects

The reactivity of 3-Chloro-5,6-dimethoxy-2-nitropyridine is not random; it is a direct consequence of the electronic influence exerted by each substituent on the pyridine ring. Understanding these individual contributions is critical to predicting the molecule's behavior in a reaction environment.

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an electron sink, inductively withdrawing electron density from the ring. This makes the pyridine ring inherently electron-deficient and less reactive towards electrophiles compared to benzene, but significantly more susceptible to nucleophilic attack, especially at the α (2, 6) and γ (4) positions.[1]

-

2-Nitro Group (-NO₂): This is a powerful electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). It drastically reduces the electron density of the ring, further deactivating it for electrophilic attack while strongly activating it for nucleophilic substitution, particularly at the ortho (C3) and para (C6) positions.[2][3]

-

3-Chloro Group (-Cl): The chlorine atom is inductively electron-withdrawing (-I) but has a weak positive resonance effect (+M). Its primary role in this system is not as a director but as an excellent leaving group in nucleophilic substitution reactions.

-

5,6-Dimethoxy Groups (-OCH₃): The two methoxy groups are strong electron-donating groups through resonance (+M), pushing electron density into the ring.[4] This effect would typically activate a ring towards electrophilic substitution. However, in this molecule, their activating influence is largely overshadowed by the powerful deactivating effects of the nitro group and the pyridine nitrogen.

The confluence of these effects creates a highly polarized aromatic system, predisposing it to specific, predictable chemical transformations.

Mapping the Reactive Sites: A Predictive Overview

The competing electronic forces within 3-Chloro-5,6-dimethoxy-2-nitropyridine define its electrophilic and nucleophilic centers. The diagram below provides a conceptual map of the molecule's electronic landscape, highlighting the regions most susceptible to attack.

Caption: Predicted reactivity map of 3-Chloro-5,6-dimethoxy-2-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Pathway

The most synthetically useful transformation for this molecule is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the ring, exacerbated by the C2-nitro group, makes it an excellent substrate for this reaction.

Mechanistic Rationale and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring aromaticity.[5]

Primary Site of Attack (C3): The C3 position is the most electrophilic and reactive site for nucleophilic attack. This is due to two key factors:

-

Activation: It is ortho to the powerfully electron-withdrawing nitro group, which can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.[3]

-

Leaving Group: It bears a chloride ion, which is a competent leaving group.

Secondary Site of Attack (C6): The C6 position is also activated, being para to the nitro group and ortho to the pyridine nitrogen. While electronically favorable for attack, it is substituted with a methoxy group. The methoxide anion is a poorer leaving group than chloride, making substitution at C6 significantly less favorable than at C3 under typical conditions.

Visualizing the Mechanism: The Meisenheimer Intermediate

The stability of the Meisenheimer complex is the kinetic key to the SNAr reaction. The negative charge from the incoming nucleophile is delocalized onto the electronegative oxygen atoms of the nitro group.

Caption: Workflow for the SNAr mechanism on the title compound.

Field-Proven Experimental Protocol: Amination at C3

This protocol describes a standard procedure for the substitution of the C3-chloro group with a primary or secondary amine, a common transformation in drug discovery programs.[6]

Objective: To synthesize 3-Amino-5,6-dimethoxy-2-nitropyridine derivatives.

Materials:

-

3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq)

-

Amine of choice (e.g., Piperidine) (1.2 - 1.5 eq)

-

Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

-

Inorganic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Chloro-5,6-dimethoxy-2-nitropyridine and the chosen solvent (approx. 0.1 M concentration).

-

Add the amine nucleophile, followed by the inorganic base. The base acts as a scavenger for the HCl generated during the reaction.

-

Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy for the initial nucleophilic attack, which is the rate-determining step.[7]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the organic product while dissolving the inorganic salts.

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary: Representative SNAr Transformations

| Position | Nucleophile | Typical Conditions | Product | Ref. |

| C3 | R₂NH (e.g., Morpholine) | K₂CO₃, DMF, 90 °C | 3-(Morpholin-4-yl)-5,6-dimethoxy-2-nitropyridine | [6] |

| C3 | ArSH (e.g., Thiophenol) | K₂CO₃, DMF, 60 °C | 5,6-Dimethoxy-2-nitro-3-(phenylthio)pyridine | [2] |

| C3 | NaOMe (Methoxide) | MeOH, reflux | 3,5,6-Trimethoxy-2-nitropyridine | [4] |

Electrophilic Aromatic Substitution (EAS): A Challenging Endeavor

In stark contrast to its high reactivity with nucleophiles, 3-Chloro-5,6-dimethoxy-2-nitropyridine is exceptionally resistant to electrophilic attack.

Rationale for Deactivation

The cumulative electron-withdrawing power of the pyridine nitrogen and the 2-nitro group creates a significant energy barrier for the formation of the positively charged intermediate (arenium ion) required for EAS.[1][8] Electrophiles, which seek electron-rich centers, will be repelled by the electron-poor nature of this ring. While the methoxy groups are activating, their influence is insufficient to overcome the profound deactivation of the rest of the system.

Predicted Site of Attack: The C4 Position

Should a reaction be forced under harsh conditions (e.g., fuming sulfuric acid, high temperatures), the C4 position is the most likely site for substitution. This prediction is based on the directing effects of the activating methoxy groups. C4 is ortho to the C5-methoxy group and meta to the C6-methoxy group. It is the only position that benefits from the activating resonance effect of a donor group without being directly adjacent to a primary deactivator. However, successful electrophilic substitution on this substrate has not been widely reported and would likely result in very low yields.

Summary of Reactive Sites

This table consolidates the analysis of the electrophilic and nucleophilic character of each key position on the molecule.

| Position | Type | Reactivity Towards Nucleophiles | Reactivity Towards Electrophiles | Rationale |

| N1 | Nucleophilic | Not applicable | Protonation/Alkylation | The lone pair on the pyridine nitrogen is basic and available for reaction with strong electrophiles/acids. |

| C3 | Electrophilic | High (Primary Site) | Negligible | Activated by ortho -NO₂ group; bears a good leaving group (-Cl).[3] |

| C4 | Nucleophilic | Low | Low (Most Likely Site) | No leaving group for SNAr. Activated for EAS by -OCH₃ groups but overall ring is deactivated. |

| C6 | Electrophilic | Moderate | Negligible | Activated by para -NO₂ and ortho pyridine N, but -OCH₃ is a poor leaving group. |

Conclusion

For the practicing scientist, 3-Chloro-5,6-dimethoxy-2-nitropyridine should be regarded primarily as an electrophilic substrate poised for Nucleophilic Aromatic Substitution . The C3 position is the unequivocal site of reactivity, allowing for the facile displacement of the chloro substituent with a wide variety of nucleophiles. This predictable regioselectivity makes it a reliable and valuable scaffold in synthetic campaigns. Conversely, its utility in Electrophilic Aromatic Substitution is severely limited due to the powerfully deactivated nature of the pyridine ring. Any synthetic strategy relying on electrophilic functionalization of this core should be approached with extreme caution and an expectation of low efficiency.

References

-

Zaripova, F. F., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link]

-

Chugunova, E. A., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2020(4), M1179. [Link]

-

Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. [Link]

-

Lin, C. H., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine): a new nitro-group migration. Heterocycles, 65(9), 2123-2135. [Link]

-

Vishnevskiy, Y. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1208, 127870. [Link]

-

ResearchGate. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. [Link]

-

Grudzień, K., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239-243. [Link]

-

Marzo, L. D. (2013). Electrophilic Substitution In Azines. ResearchGate. [Link]

-

ResearchGate. (2013). Electrophilic substitutions and HOMOs in azines and purines. [Link]

-

ResearchGate. (2018). DFT analysis of substituent effects on electron-donating efficacy of pyridine. [Link]

-

Tsupko, G. L., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 724. [Link]

-

Jenkins, H. D. B. (2021). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

-

Zicovich-Wilson, C. M., et al. (2015). Electron density analysis of large (molecular and periodic) systems: A parallel implementation. IRIS-AperTO. [Link]

-

Unknown. (2020). Aromatic Electrophilic substitution. [Link]

- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

Chem-Fact. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

-

Zhang, J., et al. (2012). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Chinese Journal of Energetic Materials, 20(4), 430-433. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Elemike, E. E., et al. (2016). Kinetics and mechanism of nucleophilic aromatic substitution reactions of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. International Journal of Chemistry, 8(2), 1. [Link]

-

Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

-

ResearchGate. (2008). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 3-Chloro-5,6-dimethoxy-2-nitropyridine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, heterocyclic scaffolds, particularly pyridine derivatives, are recognized as "privileged structures" due to their ability to form key interactions within the ATP-binding site of kinases.[1][2] This guide provides a detailed technical overview of 3-chloro-5,6-dimethoxy-2-nitropyridine, a highly functionalized and versatile precursor for the synthesis of diverse kinase inhibitor libraries. We will explore its chemical properties and detail robust, field-proven protocols for its elaboration via cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a bioisostere of pyrimidine and is prevalent in numerous FDA-approved kinase inhibitors. Its nitrogen atom can act as a crucial hydrogen bond acceptor, often interacting with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[3] This interaction is a hallmark of many Type I ATP-competitive inhibitors.[4]

The precursor, 3-chloro-5,6-dimethoxy-2-nitropyridine, is strategically designed for divergent synthesis:

-

C3-Chloro Group: An excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl (C-C bond formation), or amine (C-N bond formation) moieties. The electron-withdrawing nitro group at the ortho position (C2) activates this site for substitution.

-

C2-Nitro Group: A masked amino group. Following cross-coupling at the C3 position, the nitro group can be selectively reduced to a primary amine, providing a vector for further diversification and tuning of the molecule's properties.

-

C5/C6-Dimethoxy Groups: These groups modulate the electronic properties and solubility of the scaffold and its derivatives, which can be critical for optimizing pharmacokinetic profiles.[1]

Physicochemical Properties of the Precursor

While specific experimental data for 3-chloro-5,6-dimethoxy-2-nitropyridine is not broadly published, its properties can be reliably inferred from closely related analogs.

| Property | Value (Estimated/Analog-Based) | Source/Analog |

| Molecular Formula | C₇H₇ClN₂O₄ | - |

| Molecular Weight | 218.60 g/mol | - |

| Appearance | Pale yellow to yellow solid | Analog Comparison[5][6] |

| Topological Polar Surface Area (TPSA) | 84.55 Ų | Calculation |

| Solubility | Soluble in organic solvents like Dioxane, Toluene, DMF, DMSO | General Chemical Knowledge |

Core Synthetic Protocols: Building Kinase Inhibitor Scaffolds

The true utility of 3-chloro-5,6-dimethoxy-2-nitropyridine is realized through its reactivity in robust and scalable chemical transformations. Below are detailed protocols for two essential palladium-catalyzed reactions.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors designed to occupy the ATP pocket and adjacent hydrophobic regions.[7]

Causality Behind the Protocol: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.[8] The base (e.g., Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step onto the palladium center.[7] The use of a dioxane/water solvent system aids in the solubility of both the organic and inorganic reagents.

Detailed Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-chloro-5,6-dimethoxy-2-nitropyridine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).

-

Inerting the Atmosphere: Seal the flask with a septum and cycle between vacuum and argon or nitrogen backfill three times to ensure an inert atmosphere. A continuous flow of inert gas is recommended.

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting pyridine.

-

Degassing: Sparge the reaction mixture by bubbling argon gas through the solution for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 equiv.).

-

Reaction Execution: Seal the vessel tightly and heat the reaction mixture to 85-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

The installation of an amine at the C3 position is a critical step in synthesizing inhibitors that mimic the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region. The Buchwald-Hartwig amination is the premier method for this transformation.[9][10]

Causality Behind the Protocol: This reaction also relies on a Pd(0) catalytic cycle.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are required to facilitate both the oxidative addition of the aryl chloride and the final reductive elimination step that forms the C-N bond.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

Detailed Step-by-Step Methodology:

-

Vessel Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.05 equiv.), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv.).

-

Reagent Addition: Add 3-chloro-5,6-dimethoxy-2-nitropyridine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M.

-

Reaction Execution: Seal the flask and heat to 90-120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

-

Work-up: Cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

-

Extraction & Drying: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography.

Protocol 3: Downstream Modification - Nitro Group Reduction

Once the C3 position is functionalized, the C2-nitro group can be unmasked to reveal a primary amine, which can be used for further derivatization, such as amide bond formation, to probe interactions with the solvent-exposed region of the kinase.

Detailed Step-by-Step Methodology (Using Iron in Acetic Acid):

-

Setup: Dissolve the nitro-pyridine substrate (1.0 equiv.) in glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Add iron powder (Fe, 5.0-10.0 equiv.) portion-wise to control the initial exotherm.

-

Reaction Execution: Heat the mixture to 60-80 °C and stir vigorously.

-

Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 1-3 hours.

-

Work-up: Cool the reaction and filter through a pad of Celite to remove excess iron and iron salts, washing the pad with ethyl acetate or methanol.

-

Basification & Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Extract the product with ethyl acetate or dichloromethane.

-

Drying & Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the aminopyridine product, which can often be used without further purification.

Integrated Workflow and Target Pathway Visualization

The power of this precursor lies in its ability to be used in a multi-step, divergent synthesis to rapidly generate a library of potential inhibitors.

Caption: Synthetic workflow from precursor to inhibitor library.

The ultimate goal of synthesizing these compounds is to modulate kinase activity within cellular signaling cascades, such as the MAPK/ERK pathway, which is frequently hyperactivated in cancer.[12]

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

3-Chloro-5,6-dimethoxy-2-nitropyridine represents a high-value starting material for medicinal chemistry and drug development programs targeting the kinome. Its strategically placed functional groups enable the execution of robust, well-understood synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols detailed herein provide a reliable foundation for researchers to efficiently generate diverse libraries of novel pyridine-based compounds, accelerating the discovery of potent and selective kinase inhibitors for therapeutic intervention.

References

- (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (n.d.).

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (n.d.).

- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022, April 11). Hindawi.

- Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008, September 11). PubMed.

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19). ACS Publications.

- 3-Chloro-5-methoxy-2-nitropyridine. (n.d.). ChemScene.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Rochester.

- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). National Center for Biotechnology Information.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Massachusetts Institute of Technology.

- Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. (n.d.). National Center for Biotechnology Information.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry.

- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI.

- SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. (n.d.). Fisher Scientific.

- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). Current Issues in Pharmacy and Medical Sciences.

- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.

- 3-Chloro-6-nitropyridine. (n.d.). PharmaCompass.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018, September 9). Journal of Experimental and Clinical Medicine.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- The Suzuki Reaction. (n.d.). Chem 115 Myers.

- (PDF) Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). ResearchGate.

- What is the proper way to set up a suzuki coupling? (2020, December 27). Reddit.

- 3-Chloro-2-methoxy-5-nitropyridine. (n.d.). BLD Pharm.

- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Purdue University.

- 2-Chloro-5-nitropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. research.rug.nl [research.rug.nl]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]

Application Notes and Protocols for the Functionalization of 3-Chloro-5,6-dimethoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its functionalization is a critical step in the synthesis of novel therapeutic agents. 3-Chloro-5,6-dimethoxy-2-nitropyridine is a highly versatile building block, offering multiple avenues for chemical modification. The strategic placement of the chloro, dimethoxy, and nitro groups dictates its reactivity, making it a valuable precursor for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the protocols for the functionalization of the 3-Chloro-5,6-dimethoxy-2-nitropyridine ring, with a focus on explaining the underlying chemical principles and providing detailed, actionable experimental procedures.

Chemical Reactivity and Regioselectivity

The reactivity of 3-Chloro-5,6-dimethoxy-2-nitropyridine is primarily governed by the strong electron-withdrawing nature of the nitro group at the C2 position. This group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[2][3]

Key Reactive Site: The chlorine atom at the C3 position is the most susceptible to nucleophilic attack. Although the C3 position is meta to the pyridine nitrogen, which is generally less reactive in SNAr reactions compared to the ortho (C2, C6) and para (C4) positions, the adjacent nitro group provides powerful activation.[4] The nitro group stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the substitution.[3]

The methoxy groups at C5 and C6 are electron-donating by resonance and may have a slight deactivating effect on the ring. However, the potent activating effect of the ortho-nitro group is the dominant factor in determining the site of nucleophilic attack.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most direct and widely used method for functionalizing 3-Chloro-5,6-dimethoxy-2-nitropyridine. This section provides protocols for reactions with common classes of nucleophiles.

Amination: Introduction of Nitrogen Nucleophiles

The reaction with primary and secondary amines is a fundamental transformation for introducing nitrogen-containing functional groups, which are prevalent in many bioactive molecules.[5][6]

Mechanism: The reaction proceeds via a typical SNAr mechanism, where the amine attacks the C3 carbon, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring.

Caption: SNAr amination workflow.

Experimental Protocol: General Procedure for Amination

-

To a solution of 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or isopropanol) in a sealed reaction vessel, add the desired primary or secondary amine (1.1 - 1.5 eq.).

-

Add a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq.).

-

Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a small amount of cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Amination Reaction Conditions

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Morpholine | K₂CO₃ | Acetonitrile | 80 | 4 - 8 |

| Piperidine | Cs₂CO₃ | DMF | 60 | 2 - 6 |

| Aniline | K₂CO₃ | Isopropanol | 100 | 12 - 24 |

| Benzylamine | Triethylamine | Acetonitrile | 80 | 6 - 12 |

Thiolation: Introduction of Sulfur Nucleophiles

The introduction of sulfur-containing moieties can be achieved through SNAr with thiols. Thiol-ethers are important functional groups in various pharmaceutical compounds.[7]

Mechanism: Similar to amination, the reaction with thiols proceeds through a Meisenheimer intermediate. A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Experimental Protocol: General Procedure for Thiolation

-

To a solution of the desired thiol (1.1 - 1.5 eq.) in a polar aprotic solvent such as DMF or DMSO, add a strong base (e.g., NaH or K₂CO₃, 1.2 - 2.0 eq.) at 0 °C to generate the thiolate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq.) in the same solvent.

-

Heat the reaction mixture to 50 - 80 °C and monitor by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: Thiolation Reaction Conditions

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Thiophenol | K₂CO₃ | DMF | 60 | 2 - 4 |

| Benzyl mercaptan | NaH | DMF | 50 | 1 - 3 |

| Ethanethiol | K₂CO₃ | DMSO | 70 | 3 - 6 |

Alkoxylation/Aryloxylation: Introduction of Oxygen Nucleophiles

The displacement of the chloride with an alkoxide or aryloxide introduces ether linkages.

Mechanism: The reaction requires a base to generate the alkoxide or phenoxide, which then acts as the nucleophile in the SNAr reaction.

Experimental Protocol: General Procedure for Alkoxylation/Aryloxylation

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5 - 2.0 eq.) in a dry aprotic solvent such as THF or DMF.

-

Add a strong base (e.g., NaH, 1.5 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Add a solution of 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq.) in the same solvent.

-

Heat the reaction mixture, typically between 60 °C and 100 °C, until the starting material is consumed as indicated by TLC or LC-MS.

-

Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions offer a powerful alternative to SNAr.[8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[9]

Mechanism: The catalytic cycle involves oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq.), the boronic acid or boronate ester (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture under an inert atmosphere to 80 - 110 °C for 4 - 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of amines with the chloropyridine under palladium catalysis, often under milder conditions than traditional SNAr for less reactive amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-